molecular formula C17H13FN2O2 B1340634 2-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid CAS No. 70598-11-7

2-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid

Cat. No. B1340634
CAS RN: 70598-11-7
M. Wt: 296.29 g/mol
InChI Key: PXNBTCYMLAVUNL-UHFFFAOYSA-N
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Description

The compound "2-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid" is a derivative of pyrazoline, which is a class of organic compounds characterized by a five-membered ring containing two nitrogen atoms. The presence of fluorophenyl and phenyl groups suggests that this compound may exhibit interesting photophysical and electronic properties, potentially making it useful in various applications such as fluorophores or pharmaceuticals.

Synthesis Analysis

The synthesis of pyrazoline derivatives typically involves the reaction of hydrazines with α,β-unsaturated carbonyl compounds. In the context of the provided papers, similar compounds have been synthesized and characterized by various methods. For instance, the synthesis of a related compound, 1-acetyl-3-(2,4-dichloro-5-fluoro-phenyl)-5-phenyl-pyrazoline, was achieved and characterized by elemental analysis, IR, UV-vis, and X-ray single crystal diffraction . Although the exact synthesis route for "2-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid" is not detailed, it is likely to follow a similar synthetic pathway.

Molecular Structure Analysis

The molecular structure of pyrazoline derivatives is often investigated using X-ray crystallography, as seen in the studies of related compounds . These analyses provide detailed information on the molecular conformation, crystal packing, and intermolecular interactions, which are crucial for understanding the compound's properties and potential applications. Density functional theory (DFT) calculations complement these studies by predicting the geometry and electronic structure .

Chemical Reactions Analysis

Pyrazoline derivatives can undergo various chemical reactions, including acylation, as demonstrated by the acylation of amines and pyrazole with acetyl chloride derivatives . These reactions can lead to the formation of new amides and 1-acylpyrazoles, expanding the chemical diversity and potential utility of the pyrazoline core.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazoline derivatives are influenced by their molecular structure. The photophysical properties, such as absorption and emission spectra, are affected by the substituents on the pyrazoline ring . The electron-transfer thermodynamics can be estimated from spectroscopic data and redox potentials, which are sensitive to the nature of the aryl substituents . Solid-state NMR techniques provide insights into hydrogen-bonding behavior, molecular conformation, and aromatic pi-stacking interactions . Theoretical calculations, such as DFT and time-dependent DFT (TD-DFT), are used to predict vibrational frequencies, electronic absorption spectra, and thermodynamic properties at different temperatures .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Pyrazole derivatives, similar in structure to the mentioned compound, serve as significant scaffolds for the synthesis of various heterocyclic compounds due to their reactivity and versatility. The chemistry of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones, for instance, demonstrates the value of such derivatives in creating a wide range of heterocyclic compounds including pyrazolo-imidazoles, -thiazoles, spiropyridines, and more. These compounds are utilized in heterocyclic and dyes synthesis, showcasing the importance of pyrazole derivatives in chemical research and application (Gomaa & Ali, 2020).

Biological and Pharmacological Activities

Pyrazole moieties are recognized as pharmacophores due to their role in many biologically active compounds. Pyrazole-based derivatives exhibit a wide array of biological activities, including anticancer, analgesic, anti-inflammatory, antimicrobial, and antiviral properties, highlighting their significance in medicinal chemistry. The synthesis of these derivatives involves condensation followed by cyclization, showcasing their potential in drug discovery and development (Dar & Shamsuzzaman, 2015).

Agrochemical and Pharmaceutical Potential

The synthesis and bioevaluation of novel pyrazole derivatives under various conditions have shown significant agrochemical and pharmaceutical activities. These activities include potential antimicrobial, antifungal, antiviral, and antioxidant properties. The versatility in the chemical properties and the biological significance of these compounds underscore their potential application in agrochemical and pharmaceutical industries (Sheetal et al., 2018).

Analytical and Biocidal Applications

Studies on bio-oils produced from pyrolysis, which contain phenolic compounds similar to pyrazole derivatives, have shown biocidal potential against insects, fungi, and bacteria. These findings suggest the possible application of pyrazole-based compounds in developing new pesticides and antimicrobials, highlighting their environmental and economic significance (Mattos et al., 2019).

Safety And Hazards

Safety and hazards associated with similar compounds such as 4-Fluorophenylacetic acid include skin irritation, serious eye irritation, and potential respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .

Future Directions

The future directions for research on “2-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid” and related compounds could involve further exploration of their synthesis, characterization, and potential applications. Pyrazole derivatives, in particular, have been studied for their diverse biological and clinical applications, and they continue to attract attention due to their interesting pharmacological properties .

properties

IUPAC Name

2-[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN2O2/c18-14-8-6-12(7-9-14)17-13(10-16(21)22)11-20(19-17)15-4-2-1-3-5-15/h1-9,11H,10H2,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXNBTCYMLAVUNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30563835
Record name [3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30563835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid

CAS RN

70598-11-7
Record name [3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30563835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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